

# (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Overview

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## Compound of Interest

Compound Name: (1R,2R)-cyclopropane-1,2-dicarboxylic acid

Cat. No.: B1204501

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CAS Number: 696-75-3

**(1R,2R)-Cyclopropane-1,2-dicarboxylic acid** is a conformationally constrained dicarboxylic acid that has garnered interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone offers a unique stereochemical scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	130.10 g/mol	PubChem[1]
IUPAC Name	(1R,2R)-cyclopropane-1,2-dicarboxylic acid	PubChem[1]
Appearance	White to Off-White Solid	ChemicalBook[2]
Melting Point	139-140 °C (for cis-isomer)	ChemicalBook[2]
pKa <sub>1</sub>	3.33 (for cis-isomer)	ChemicalBook[2]
pKa <sub>2</sub>	6.47 (for cis-isomer)	ChemicalBook[2]
Solubility	Slightly soluble in methanol and water (for cis-isomer)	ChemicalBook[2]

## Synthesis and Experimental Protocols

The synthesis of **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** and its derivatives often starts from commercially available precursors. A common method involves the hydrolysis of a corresponding diester.

### Protocol: Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

This protocol describes the hydrolysis of a diethyl ester to yield the dicarboxylic acid.

#### Materials:

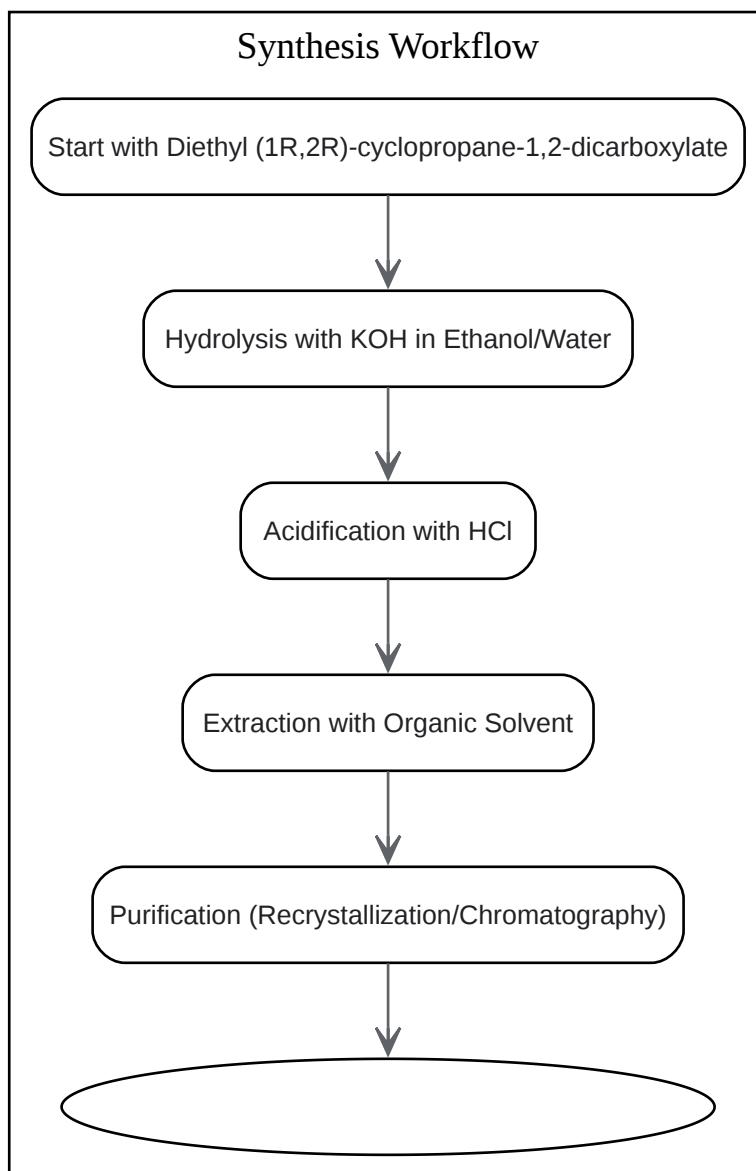
- Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
- Potassium hydroxide (KOH)
- Water
- Ethanol

- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., ethyl acetate)

**Procedure:**

- Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.
- Add a stoichiometric amount of potassium hydroxide to the solution.
- Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
- Remove the ethanol under reduced pressure.
- Acidify the aqueous solution to a low pH with hydrochloric acid.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
- Purify the product by recrystallization or column chromatography.

A similar approach can be used for the synthesis of the cis-isomer starting from the corresponding cis-diester or anhydride.[\[3\]](#)



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Synthetic workflow for **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**.

## Biological Activity and Applications

**(1R,2R)-Cyclopropane-1,2-dicarboxylic acid** and its derivatives have shown notable activity as enzyme inhibitors, particularly targeting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.<sup>[3][4][5]</sup> This makes OASS an attractive target for the development of novel antibiotics.

## Inhibition of O-acetylserine sulfhydrylase (OASS)

Studies on *Salmonella typhimurium* OASS isoforms (OASS-A and OASS-B) have revealed that cyclopropane-1,2-dicarboxylic acid derivatives can act as inhibitors.<sup>[3]</sup> The binding affinity of these compounds can be determined using biophysical techniques such as fluorescence spectroscopy and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).<sup>[3]</sup>  
<sup>[6]</sup>

Quantitative Data on OASS Inhibition:

Compound	Target Isoform	Dissociation Constant (Kd)
Compound 2 (a cis-dicarboxylic acid)	OASS-A	215 $\mu$ M <sup>[3]</sup>
Compound 6 (a trans-dicarboxylic acid)	OASS-A	245 $\mu$ M <sup>[3]</sup>
Compound 23 (a substituted derivative)	OASS-A	9.0 $\mu$ M <sup>[3]</sup>
Compound 23 (a substituted derivative)	OASS-B	40 $\mu$ M <sup>[3]</sup>
Compound 24 (a substituted derivative)	OASS-A	48 $\mu$ M <sup>[3]</sup>
Compound 24 (a substituted derivative)	OASS-B	368 $\mu$ M <sup>[3]</sup>

## Experimental Protocol: Determination of Ligand-Binding Affinity to OASS by Fluorimetry

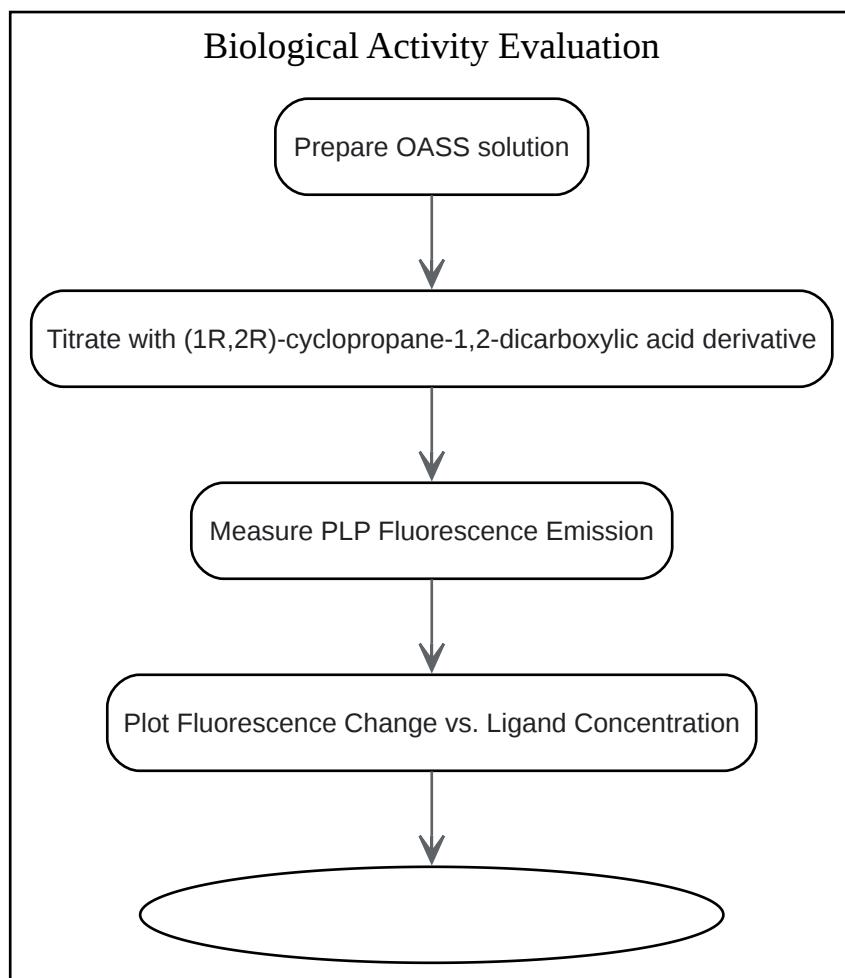
This protocol outlines a method to determine the dissociation constant (Kd) of ligands binding to OASS by monitoring changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme.<sup>[6]</sup>

Materials:

- Purified OASS enzyme (OASS-A or OASS-B)
- **(1R,2R)-cyclopropane-1,2-dicarboxylic acid** or its derivatives
- HEPES buffer (100 mM, pH 7.0)
- Fluorometer

Procedure:

- Prepare a solution of OASS (0.5–1.0  $\mu$ M) in HEPES buffer.
- Record the baseline fluorescence emission spectrum of the OASS solution by exciting at 412 nm.
- Titrate the OASS solution with increasing concentrations of the ligand (e.g., **(1R,2R)-cyclopropane-1,2-dicarboxylic acid**).
- After each addition of the ligand, allow the system to equilibrate and record the fluorescence emission spectrum.
- Correct the spectra for any background fluorescence from the buffer and ligand.
- Plot the change in fluorescence intensity as a function of the ligand concentration.
- Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).



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